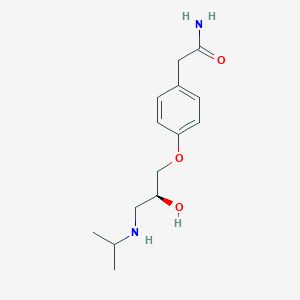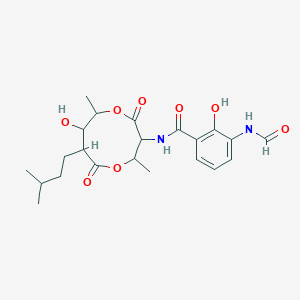
(3R)-3-Hydroxyoctan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxyoctan-2-one is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the family of aliphatic alcohols and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxyoctan-2-one can be achieved through several methods. One common approach involves the reduction of 3-octanone using a chiral catalyst to ensure the formation of the (3R) enantiomer. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to achieve high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to facilitate the reduction process. This method is advantageous due to its high selectivity and efficiency. Additionally, the use of renewable resources and environmentally friendly processes is often emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxyoctan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-octanone or octanoic acid, while reduction can produce secondary alcohols.
Scientific Research Applications
(3R)-3-Hydroxyoctan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (3R)-3-Hydroxyoctan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Hydroxy-2-octanone: The enantiomer of (3R)-3-Hydroxyoctan-2-one, with similar chemical properties but different biological activities.
3-Octanone: A ketone that lacks the hydroxyl group, resulting in different reactivity and applications.
Octanoic acid: An oxidation product of this compound, with distinct chemical and biological properties.
Uniqueness
What sets this compound apart from similar compounds is its specific chiral configuration, which imparts unique reactivity and interactions in both chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
146329-67-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3R)-3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
QWEHQNZGVUHHME-MRVPVSSYSA-N |
SMILES |
CCCCCC(C(=O)C)O |
Isomeric SMILES |
CCCCC[C@H](C(=O)C)O |
Canonical SMILES |
CCCCCC(C(=O)C)O |
Key on ui other cas no. |
146329-67-1 |
Synonyms |
2-Octanone, 3-hydroxy-, (3R)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















